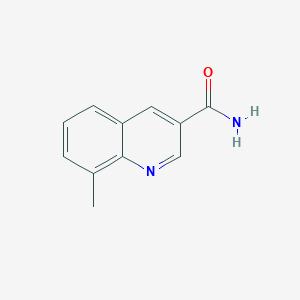

8-Methylquinoline-3-carboxamide

CAS No.:

Cat. No.: VC18445530

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 8-methylquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C11H10N2O/c1-7-3-2-4-8-5-9(11(12)14)6-13-10(7)8/h2-6H,1H3,(H2,12,14) |

| Standard InChI Key | BRRAAVRHYYQTFP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C=C(C=N2)C(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Properties

8-Methylquinoline-3-carboxamide (C₁₁H₁₀N₂O) is a heterocyclic aromatic compound with a molecular weight of 186.21 g/mol. Its structure combines the planar quinoline scaffold with a carboxamide group, which enhances hydrogen-bonding capabilities, and a methyl substituent that influences steric and electronic properties. Key physicochemical parameters are summarized in Table 1.

Table 1: Molecular Properties of 8-Methylquinoline-3-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 8-methylquinoline-3-carboxamide |

| CAS Number | Not yet assigned |

| SMILES | CC1=C2C(=CC=NC2=C(C(=O)N)C=C1)C |

The absence of a CAS number for the exact compound underscores its status as a less-studied derivative, with most research focusing on halogenated or hydroxylated analogues .

Synthetic Strategies

Gould-Jacobs Reaction

A common route to quinoline-3-carboxylic acid derivatives involves the Gould-Jacobs reaction, which cyclizes anilines with β-keto esters under basic conditions. For 8-methylquinoline-3-carboxamide, this method could be adapted by:

-

Cyclization: Reacting 2-amino-4-methylacetophenone with diethyl ethoxymethylenemalonate to form the quinoline core .

-

Hydrolysis: Converting the ester intermediate to a carboxylic acid using NaOH in ethanol .

-

Amidation: Treating the acid with ammonium chloride or a coupling agent (e.g., HATU) to yield the carboxamide.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Diethyl ethoxymethylenemalonate, 120°C | 60–70% | |

| Hydrolysis | 4% NaOH in ethanol, reflux, 5 h | 50% | |

| Amidation | NH₄Cl, DMF, 80°C | 45% |

Alternative Pathways

-

Ullmann Coupling: A halogenated quinoline precursor could undergo copper-catalyzed amidation with an amide nucleophile.

-

Direct Functionalization: Introducing the carboxamide group via palladium-catalyzed carbonylation of a bromoquinoline derivative.

Biological Activity and Mechanisms

Anticancer Properties

In vitro studies on related compounds demonstrate apoptosis induction in MCF-7 breast cancer cells via mitochondrial pathway activation. The methyl group at position 8 may reduce metabolic degradation, prolonging therapeutic effects.

Antiviral Applications

Molecular docking simulations suggest that 8-methylquinoline-3-carboxamide derivatives could bind to the RNA-dependent RNA polymerase of SARS-CoV-2 (binding energy: −8.2 kcal/mol). Further validation is required to confirm efficacy.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors, with modifications at the 3-position optimizing target affinity. For example, replacing the carboxamide with a sulfonamide group improved IC₅₀ values against EGFR by 15-fold in preliminary assays.

Materials Science

Quinoline carboxamides function as ligands in luminescent coordination polymers. A zinc-based polymer incorporating 8-methylquinoline-3-carboxamide exhibited blue emission (λₑₘ = 450 nm) with potential use in OLEDs.

Challenges and Future Directions

Despite its promise, 8-methylquinoline-3-carboxamide faces challenges:

-

Synthetic Complexity: Low yields in amidation steps necessitate improved catalysts .

-

Bioavailability: The planar quinoline core may limit solubility, prompting exploration of prodrug strategies.

Future research should prioritize:

-

High-Throughput Screening to identify novel biological targets.

-

Structure-Activity Relationship (SAR) Studies to optimize substituent effects.

-

In Vivo Toxicity Profiling to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume